molecular formula C15H16N4O5 B213578 ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate

ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate

Cat. No. B213578
M. Wt: 332.31 g/mol
InChI Key: AQLSWHBZTBASRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate, also known as EDPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. EDPB is a member of the pyrazole family and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer cells. ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and can inhibit the growth and proliferation of cancer cells. ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate has also been shown to have anti-inflammatory effects, and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate is its selectivity for certain metal ions, which makes it a useful tool for the detection of these ions in biological and environmental samples. It also has potential applications as an anti-cancer agent, and can sensitize cancer cells to radiation therapy. However, ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has limited stability in the presence of light and air, which can affect its performance in certain experiments.

Future Directions

There are several future directions for the research on ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate. One area of research is the development of new methods for the synthesis of ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate that are more efficient and cost-effective. Another area of research is the optimization of its properties as a fluorescent probe for metal ions, including its selectivity and sensitivity. Further studies are also needed to fully understand its mechanism of action as an anti-cancer agent, and to develop new strategies for its use in cancer treatment. Finally, there is a need for more studies on the potential applications of ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate in other areas of scientific research, including environmental monitoring and drug development.

Synthesis Methods

The synthesis of ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate involves a multi-step process that starts with the reaction of 4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form 4-nitro-1,3-dimethyl-1H-pyrazole-5-carbonyl chloride. This intermediate is then reacted with ethyl 4-aminobenzoate to form ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate. The reaction is carried out in the presence of a base such as triethylamine to promote the formation of the desired product.

Scientific Research Applications

Ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate has been shown to selectively bind with metal ions such as copper, mercury, and lead, and can be used for the detection of these ions in biological and environmental samples.
Another area of research is its use as a potential anti-cancer agent. ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, and can induce apoptosis in cancer cells. Studies have also shown that ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate can sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

Product Name

ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

ethyl 4-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C15H16N4O5/c1-4-24-15(21)10-5-7-11(8-6-10)16-14(20)13-12(19(22)23)9(2)17-18(13)3/h5-8H,4H2,1-3H3,(H,16,20)

InChI Key

AQLSWHBZTBASRU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.